

# Spectroscopic Profile of 5-Bromoquinolin-8-ol: A Technical Guide

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## Compound of Interest

Compound Name: 5-Bromoquinolin-8-ol

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromoquinolin-8-ol**, a significant heterocyclic compound in chemical research and drug development. Its utility as a chelating agent and a versatile intermediate for cross-coupling reactions necessitates a thorough understanding of its structural and electronic properties through spectroscopic analysis. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, offers detailed experimental protocols, and presents a logical workflow for such analyses.

While a complete experimental dataset for **5-Bromoquinolin-8-ol** is not readily available in the public domain, this guide compiles direct data where possible and supplements it with data from structurally similar analogs to provide a robust predictive framework.

## Data Presentation

The following tables summarize the available and expected spectroscopic data for **5-Bromoquinolin-8-ol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>13</sup>C NMR Data for **5-Bromoquinolin-8-ol**

Atom Number	Approximate Chemical Shift ( $\delta$ , ppm)
C-2	~149.82
C-8	~148.83
C-4	~136.38
C-8a	~128.42
C-6	~123.36
C-3	~119.24
C-4a	~118.90
C-7	~106.41
C-5	Not Reported

Note: These are approximate values and can vary based on the solvent and experimental conditions. Data is sourced from comparative analysis of related compounds.

#### Comparative $^1\text{H}$ NMR Data of Related Quinoline Derivatives

Direct experimental  $^1\text{H}$  NMR data for **5-Bromoquinolin-8-ol** is not readily available. However, the following data for closely related compounds provide insight into the expected spectral features.

Compound	H-2 (δ, ppm, multiplicity, J in Hz)	H-3 (δ, ppm, multiplicity, J in Hz)	H-4 (δ, ppm, multiplicity, J in Hz)	H-6 (δ, ppm, multiplicity, J in Hz)	H-7 (δ, ppm, multiplicity, J in Hz)	Other Protons (δ, ppm)	Solvent
5,7-Dibromo-8-hydroxyquinoline[1]	8.89 (dd, J=4.4, 1.2)	7.65 (dd, J=8.4, 4.4)	8.54 (dd, J=8.4, 1.2)	7.96 (s)	-	3.3 (-OH)	CDCl <sub>3</sub>
5-Bromo-8-methoxyquinoline[1]	8.89-8.91 (dd, J=4.0, 1.2)	7.49 (dd, J=8.4, 4.0)	8.43 (dd, J=8.4, 1.6)	7.66 (d, J=8.4)	6.87 (d, J=8.4)	4.04 (-OCH <sub>3</sub> )	CDCl <sub>3</sub>

Comparative <sup>13</sup>C NMR Data of a Related Quinoline Derivative

Compound	C-2	C-3	C-4	C-4a	C-5	C-6	C-7	C-8	C-8a	Solvent
5,7-Dibromo-8-hydroxyquinoline[1]	149.7	123.0	136.9	126.8	110.3	134.1	104.8	148.9	138.6	CDCl <sub>3</sub>

## Infrared (IR) Spectroscopy

A definitive peak list for **5-Bromoquinolin-8-ol** is not available. However, based on the spectra of analogous compounds like 5,7-Dibromo-8-hydroxyquinoline and general IR absorption

tables, the following characteristic bands are expected.<sup>[1][2]</sup>

Wavenumber Range (cm <sup>-1</sup> )	Intensity	Assignment
3500 - 3200	Broad	O-H stretch (phenolic)
~3100 - 3000	Medium	Aromatic C-H stretch
~1600 - 1450	Medium-Strong	Aromatic C=C ring stretch
~1200	Medium	C-O stretch (phenolic)
Below 850	Medium-Strong	C-H out-of-plane bending
Below 700	Medium	C-Br stretch

## Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **5-Bromoquinolin-8-ol**, typically recorded in solvents like methanol or chloroform, is characterized by absorption maxima corresponding to  $n \rightarrow \pi^*$  and  $\pi \rightarrow \pi^*$  electronic transitions within the quinoline ring system. The exact  $\lambda_{\text{max}}$  values are sensitive to the solvent used. For comparative context, the parent compound, 8-Hydroxyquinoline, shows an absorption maximum at approximately 310 nm in methanol.

## Experimental Protocols

The following are generalized yet detailed methodologies for the spectroscopic analysis of **5-Bromoquinolin-8-ol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - For <sup>1</sup>H NMR, accurately weigh 5-10 mg of **5-Bromoquinolin-8-ol**. For <sup>13</sup>C NMR, a larger sample of 20-50 mg is recommended due to the lower natural abundance of the <sup>13</sup>C isotope.
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry vial.

- Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, filtering through a small plug of glass wool if any solid particles are present.
- For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common.
- $^1\text{H}$  NMR Spectrum Acquisition:
  - A standard single-pulse experiment is typically employed.
  - Key parameters to set include the spectral width (e.g., -2 to 12 ppm), acquisition time (2-4 seconds), and relaxation delay (1-5 seconds).
  - For dilute samples, an increased number of scans (e.g., 16, 32, or more) may be necessary to achieve an adequate signal-to-noise ratio.
- $^{13}\text{C}$  NMR Spectrum Acquisition:
  - A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance signal intensity.
  - The spectral width should be set to encompass all expected carbon resonances (e.g., 0-200 ppm).
  - Due to the low sensitivity of the  $^{13}\text{C}$  nucleus, a significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time may be required compared to  $^1\text{H}$  NMR.

## Infrared (IR) Spectroscopy (KBr Pellet Technique)

- Sample Preparation:
  - Grind 1-2 mg of **5-Bromoquinolin-8-ol** with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
  - Place a portion of the powder into a pellet-forming die.

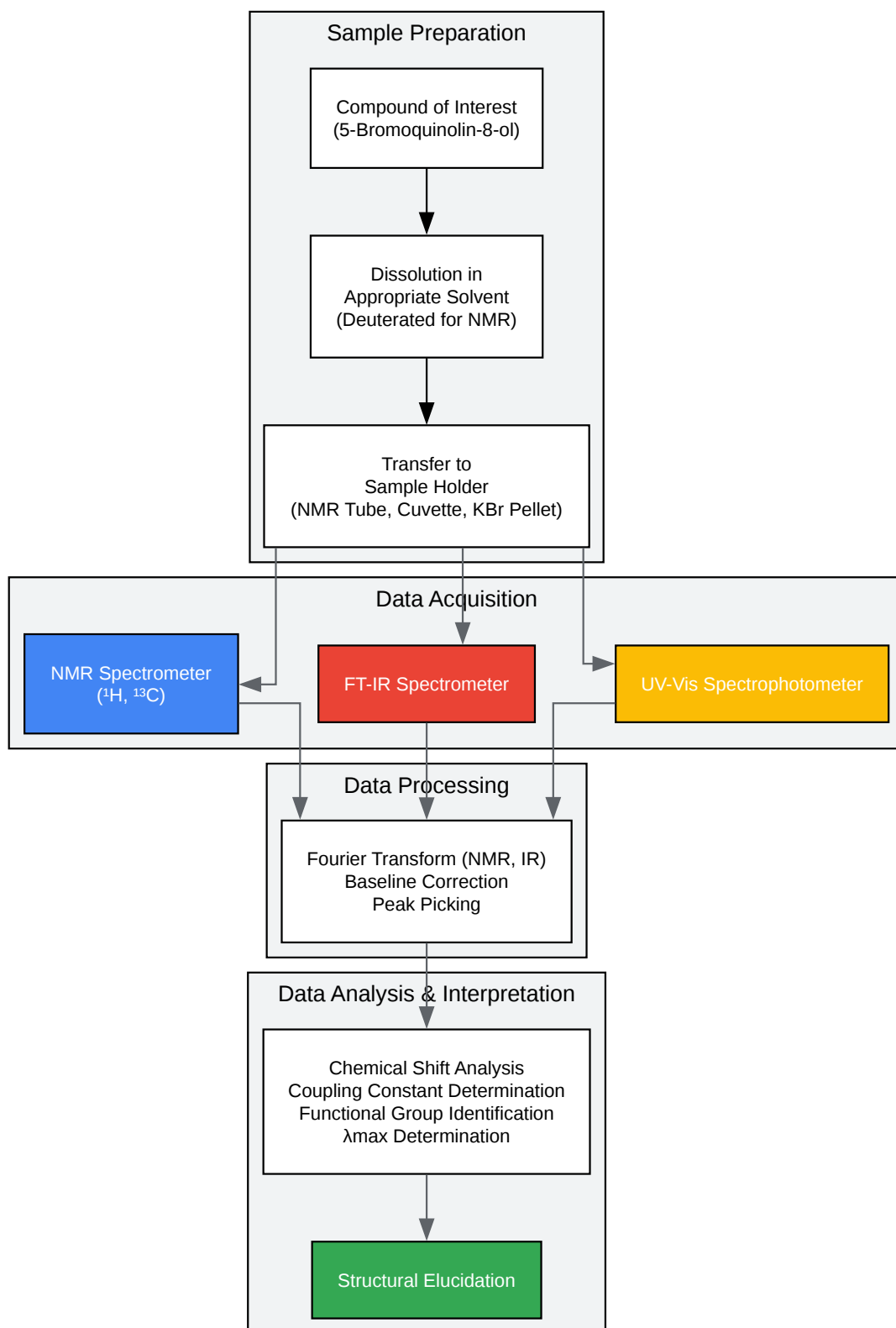
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Spectrum Acquisition:
  - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
  - Record a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum over the desired range (e.g., 4000-400  $\text{cm}^{-1}$ ).
  - The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
  - Prepare a stock solution of **5-Bromoquinolin-8-ol** of a known concentration in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile).
  - From the stock solution, prepare a series of dilutions to a concentration range where the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).
- Spectrum Acquisition:
  - Use a dual-beam UV-Vis spectrophotometer.
  - Fill one cuvette with the pure solvent to serve as the reference (blank).
  - Fill a matched cuvette with the sample solution.
  - Scan the sample across a wavelength range (e.g., 200-800 nm) to identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ).
  - The resulting spectrum is a plot of absorbance versus wavelength.

## Mandatory Visualization

The following diagram illustrates the generalized workflow for the spectroscopic analysis of a chemical compound like **5-Bromoquinolin-8-ol**.



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Caption: General workflow for spectroscopic analysis.



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## References

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